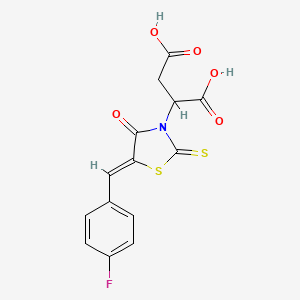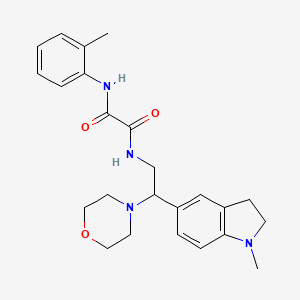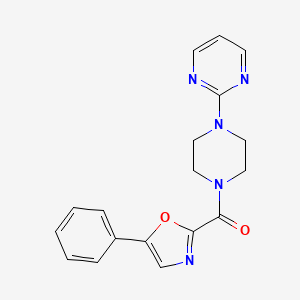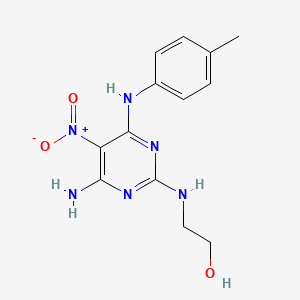
2-(4-(ジメチルアミノ)フェニル)-6-メルカプト-4-オキソ-1-フェニル-1,2,3,4-テトラヒドロピリミジン-5-カルボニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Dimethylamino)phenyl)-6-mercapto-4-oxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C19H18N4OS and its molecular weight is 350.44. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(Dimethylamino)phenyl)-6-mercapto-4-oxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(Dimethylamino)phenyl)-6-mercapto-4-oxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- この化合物の合成には、1,1,1,3,3,3-ヘキサフルオロイソプロパノール(HFIP)を溶媒および反応促進剤として用いたアルキル化が関与します。 これは、潜在的な製薬用途を持つ新しい分子の設計のためのビルディングブロックとして役立ちます .
- この化合物は、特にDMSOなどの高極性溶媒中で非線形光学挙動を示します。 研究者は、周波数変換器や変調器などの光学デバイスの構成要素としての可能性を検討できます .
有機合成と医薬品化学
蛍光プローブと生体分子研究
非線形光学材料
触媒作用とグリーンケミストリー
COX-2阻害と抗炎症活性
特性
IUPAC Name |
2-[4-(dimethylamino)phenyl]-6-oxo-3-phenyl-4-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c1-22(2)14-10-8-13(9-11-14)17-21-18(24)16(12-20)19(25)23(17)15-6-4-3-5-7-15/h3-11,17,25H,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVQICHWHIPMSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2NC(=O)C(=C(N2C3=CC=CC=C3)S)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-METHOXYETHYL)-2-{[5-(4-METHOXYPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2494077.png)

![N-(3-chlorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B2494079.png)

![(2Z)-2-[(3-acetylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2494081.png)
![6-[5-(2,5-dichlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2494082.png)
![2-[4-methyl-3-(piperidine-1-sulfonyl)phenyl]-2,3-dihydro-1,2-benzothiazol-3-one](/img/structure/B2494083.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2494087.png)

![3-{4-[4-(4-chlorophenyl)piperazin-1-yl]-2-methyl-4-oxobutyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2494090.png)
![Tert-butyl 4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxylate](/img/structure/B2494094.png)

